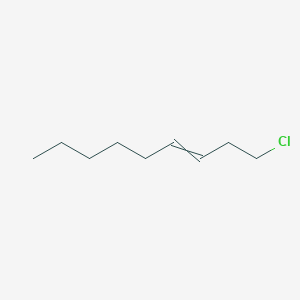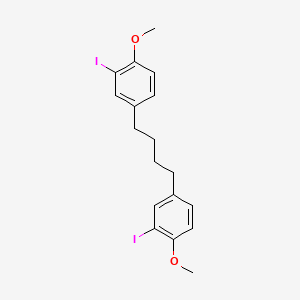
1,1'-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a butane chain, each substituted with iodine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) typically involves the reaction of 3-iodo-4-methoxybenzene with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The benzene rings can engage in coupling reactions, forming larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the methoxy groups.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a compound with oxidized methoxy groups.
Applications De Recherche Scientifique
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be modified to create biologically active molecules, potentially useful in drug discovery.
Medicine: Derivatives of this compound may exhibit pharmacological properties, making them candidates for therapeutic development.
Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) exerts its effects depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form new chemical bonds. In biological systems, its derivatives may interact with molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): This compound has a similar butane linkage but different substituents, leading to distinct properties and applications.
1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea): Another compound with a butane linkage, but with thiourea groups instead of iodine and methoxy groups.
Uniqueness
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) is unique due to the presence of both iodine and methoxy groups, which impart specific reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
143768-98-3 |
|---|---|
Formule moléculaire |
C18H20I2O2 |
Poids moléculaire |
522.2 g/mol |
Nom IUPAC |
2-iodo-4-[4-(3-iodo-4-methoxyphenyl)butyl]-1-methoxybenzene |
InChI |
InChI=1S/C18H20I2O2/c1-21-17-9-7-13(11-15(17)19)5-3-4-6-14-8-10-18(22-2)16(20)12-14/h7-12H,3-6H2,1-2H3 |
Clé InChI |
NMULDIKHACQMMX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCCCC2=CC(=C(C=C2)OC)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


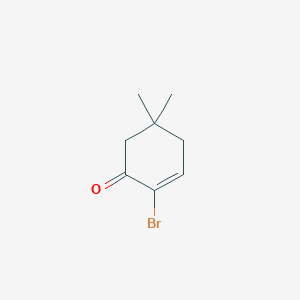
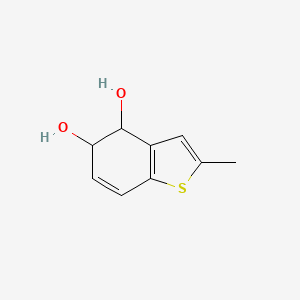

![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)


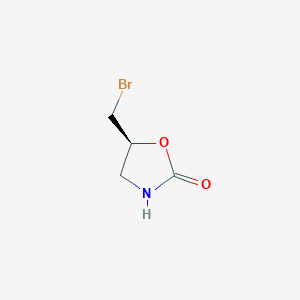
![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)
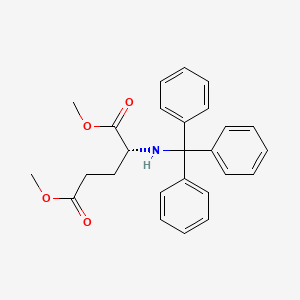
![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)
